2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Brand Name: Vulcanchem
CAS No.: 2724208-18-6
VCID: VC11689861
InChI: InChI=1S/C17H13BN2O2/c21-17(22)12-7-9-13(10-8-12)18-19-14-5-1-3-11-4-2-6-15(20-18)16(11)14/h1-10,19-20H,(H,21,22)
SMILES: B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)O
Molecular Formula: C17H13BN2O2
Molecular Weight: 288.1 g/mol

2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

CAS No.: 2724208-18-6

Cat. No.: VC11689861

Molecular Formula: C17H13BN2O2

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine - 2724208-18-6

Specification

CAS No. 2724208-18-6
Molecular Formula C17H13BN2O2
Molecular Weight 288.1 g/mol
IUPAC Name 4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)benzoic acid
Standard InChI InChI=1S/C17H13BN2O2/c21-17(22)12-7-9-13(10-8-12)18-19-14-5-1-3-11-4-2-6-15(20-18)16(11)14/h1-10,19-20H,(H,21,22)
Standard InChI Key IMYKKAVBNVCLAU-UHFFFAOYSA-N
SMILES B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)O
Canonical SMILES B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)O

Introduction

2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine is a boron-containing heterocyclic compound with a molecular formula of C17H13BN2O2C_{17}H_{13}BN_2O_2 and a molecular weight of 288.1 g/mol . This compound belongs to the class of diazaborinines, which are characterized by the presence of boron and nitrogen atoms in their fused aromatic ring systems. It has garnered attention due to its potential applications in materials science and medicinal chemistry.

Synonyms and Identifiers

The compound is known by several synonyms, including:

  • 4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}benzoic acid.

  • MFCD20527139 .

Its chemical safety and structural data are cataloged under European Community (EC) Number 941-022-9 .

Applications and Research Significance

The unique electronic properties imparted by the boron-nitrogen bond in diazaborinines make this compound significant for various applications:

  • Materials Science:

    • The rigid aromatic framework and electron-deficient boron center may contribute to its use in designing functional materials such as light-emitting diodes (LEDs) or semiconductors.

  • Medicinal Chemistry:

    • The presence of a carboxylic acid group allows for potential interactions with biological targets, suggesting applications in drug discovery.

Synthesis Overview

Although specific synthetic pathways for this compound are not detailed in the provided results, diazaborinines are typically synthesized through condensation reactions involving boronic acids or esters with nitrogen-containing ligands under controlled conditions.

Chemical Safety and Handling

As with other boron-containing compounds, precautions should be taken during handling to avoid exposure to reactive intermediates or decomposition products.

Data Table: Key Molecular Characteristics

PropertyValue
Molecular FormulaC17H13BN2O2C_{17}H_{13}BN_2O_2
Molecular Weight288.1 g/mol
PubChem CID71306579
EC Number941-022-9
Functional GroupsCarboxylic acid (-COOH), Boron-Nitrogen bond
SynonymsSee Section 3

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